molecular formula C13H19NO B1462081 (1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine CAS No. 1019473-81-4

(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine

Cat. No.: B1462081
CAS No.: 1019473-81-4
M. Wt: 205.3 g/mol
InChI Key: SADPQGBOSPTCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanisms in Organic Reactions

A study by Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with secondary alicyclic amines. This research provides insights into the reaction pathways, rate-determining steps, and the influence of substituents on reaction rates, which are crucial for understanding the behavior of complex amines in organic synthesis (Castro, Leandro, Quesieh, & Santos, 2001).

Analytical Profiles and Biological Matrices

De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, highlighting the importance of understanding the chemical and physical properties of such compounds for their identification and analysis in biological matrices. This research is pertinent to forensic and pharmacological studies, providing a foundation for the analysis of similar compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Reagent Development for Bioconjugation

Research by Lee, Stowell, and Krantz (1976) on 2-imino-2-methoxyethyl 1-thioglycosides as reagents for attaching sugars to proteins demonstrates the utility of specific chemical groups in bioconjugation processes. This work is relevant to the development of targeted drug delivery systems and biomolecular research tools (Lee, Stowell, & Krantz, 1976).

Catalysis and Polymerization

A study by Oku, Arita, Tsuneki, and Ikariya (2004) on the selective N-methylation of bifunctionalized amines with supercritical methanol over solid catalysts highlights the role of catalysts in enhancing reaction selectivity and efficiency. This research has implications for the synthesis of polymers and other macromolecules, where precise control over reaction pathways is desired (Oku, Arita, Tsuneki, & Ikariya, 2004).

Properties

IUPAC Name

1-cyclopropyl-N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(11-7-8-11)14-9-12-5-3-4-6-13(12)15-2/h3-6,10-11,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADPQGBOSPTCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine
Reactant of Route 4
Reactant of Route 4
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine
Reactant of Route 6
Reactant of Route 6
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.